5-Butoxy-N,N-diethyl-4-penten-2-yn-1-amine
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Overview
Description
5-Butoxy-N,N-diethyl-4-penten-2-yn-1-amine is an organic compound with a unique structure that includes a butoxy group, a diethylamine group, and a penten-2-yn backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butoxy-N,N-diethyl-4-penten-2-yn-1-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of N,N-diethylamine with 5-bromo-4-penten-2-yn-1-ol, followed by the introduction of the butoxy group through a nucleophilic substitution reaction. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and optimized reaction parameters such as temperature, pressure, and solvent choice can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Butoxy-N,N-diethyl-4-penten-2-yn-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the triple bond in the penten-2-yn backbone to a double or single bond.
Substitution: The butoxy group or the diethylamine group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alkenes or alkanes.
Scientific Research Applications
5-Butoxy-N,N-diethyl-4-penten-2-yn-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of 5-Butoxy-N,N-diethyl-4-penten-2-yn-1-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include binding to active sites or allosteric sites on proteins, leading to changes in their activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Butoxy-N,N-diethyl-4-penten-2-yn-1-ol
- 5-Butoxy-N,N-diethyl-4-penten-2-yn-1-amine hydrochloride
- This compound acetate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it valuable for specific applications in research and industry.
Properties
CAS No. |
101171-90-8 |
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Molecular Formula |
C13H23NO |
Molecular Weight |
209.33 g/mol |
IUPAC Name |
(E)-5-butoxy-N,N-diethylpent-4-en-2-yn-1-amine |
InChI |
InChI=1S/C13H23NO/c1-4-7-12-15-13-10-8-9-11-14(5-2)6-3/h10,13H,4-7,11-12H2,1-3H3/b13-10+ |
InChI Key |
DWMVIUZDHBETNR-JLHYYAGUSA-N |
Isomeric SMILES |
CCCCO/C=C/C#CCN(CC)CC |
Canonical SMILES |
CCCCOC=CC#CCN(CC)CC |
Origin of Product |
United States |
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